![molecular formula C25H30N6O5 B2964272 benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 938790-50-2](/img/structure/B2964272.png)
benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
The compound is a benzyl ester of a purine derivative. Benzyl esters are commonly used in organic synthesis due to their reactivity. The purine derivative contains a morpholinopropyl group, which suggests that this compound may have some biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups, including the benzyl ester, purine, and morpholinopropyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzyl esters are generally solids or liquids at room temperature, and they are often soluble in organic solvents .Scientific Research Applications
Synthesis and Catalytic Properties
One study discusses the synthesis of imidazolium-bridged cyclodextrin dimers and their catalytic properties, which might be relevant given the structural similarities with the compound . These dimers showed potential in the hydrolytic cleavage of p-nitrophenyl alkanoates, indicating a possible area of application for related compounds in catalysis and chemical reactions (Luo et al., 2010).
Corrosion Inhibition
Another study explores benzimidazole derivatives, including those with morpholine components, as corrosion inhibitors for steel in hydrochloric acid. This suggests potential applications of similar compounds in material science and corrosion protection (Yadav et al., 2016).
Synthesis and Antioxidant Activities
Research on the synthesis of benzimidazoles containing piperazine or morpholine skeletons demonstrates their potential as glucosidase inhibitors with antioxidant activity. This could imply applications in medicinal chemistry, particularly in the development of therapeutic agents with antioxidant properties (Özil et al., 2018).
Efficient Synthesis Techniques
A study on the efficient synthesis of 2-arylamino-2-imidazolines and benzimidazole derivatives, including morpholin-4-ylmethyl derivatives, highlights advancements in synthetic methodologies that could be applicable to the synthesis of complex compounds like the one (Servi, 2002).
Ionic Liquid Catalysis
Morpholinium hydrogen sulfate ionic liquid has been used as a catalyst for synthesizing multi-substituted imidazoles, suggesting that ionic liquids could play a role in the synthesis or application of similar complex compounds (Marzouk et al., 2016).
Mechanism of Action
Imidazoles
This compound contains an imidazole ring, which is a key component in many biologically active molecules. Imidazoles are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials . The synthesis of imidazoles has been a topic of recent research, with advances in regiocontrolled synthesis of substituted imidazoles .
Benzimidazoles
The compound also contains a benzimidazole moiety. Benzimidazoles are heterocyclic aromatic organic compounds that are used in a variety of applications, including as a key structural motif in many pharmaceuticals .
Nucleophilic Substitution Reactions
The compound’s structure suggests that it might undergo nucleophilic substitution reactions. These reactions involve a nucleophile replacing a leaving group in a molecule, leading to the formation of a new bond .
Reactions at the Benzylic Position
The benzyl group in the compound suggests that reactions might occur at the benzylic position, which is the carbon atom next to the aromatic ring. These reactions can include free radical bromination and nucleophilic substitution .
Future Directions
properties
IUPAC Name |
benzyl 2-[4,7-dimethyl-6-(3-morpholin-4-ylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O5/c1-18-15-30-21-22(26-24(30)29(18)10-6-9-28-11-13-35-14-12-28)27(2)25(34)31(23(21)33)16-20(32)36-17-19-7-4-3-5-8-19/h3-5,7-8,15H,6,9-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZHUZKYHCWDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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